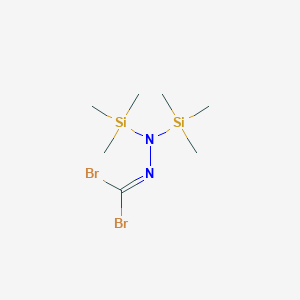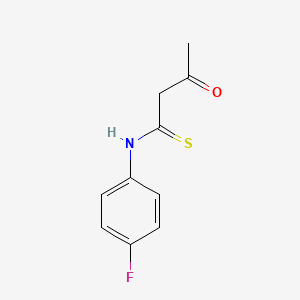![molecular formula C9H10O2 B14583074 [5-(But-3-yn-1-yl)furan-2-yl]methanol CAS No. 61201-88-5](/img/structure/B14583074.png)
[5-(But-3-yn-1-yl)furan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(But-3-yn-1-yl)furan-2-yl]methanol: is an organic compound that features a furan ring substituted with a but-3-yn-1-yl group and a methanol group. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the alkyne functionality, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(But-3-yn-1-yl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the But-3-yn-1-yl Group: This step can be achieved through a Sonogashira coupling reaction, where a terminal alkyne (but-3-yne) is coupled with a halogenated furan derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Methanol Group: The final step involves the reduction of a furan-2-carbaldehyde derivative to the corresponding alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: [5-(But-3-yn-1-yl)furan-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane or alkene. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: Pd/C, hydrogen gas
Substitution: Bromine, nitric acid
Major Products:
Oxidation: Furan-2-carbaldehyde, furan-2-carboxylic acid
Reduction: Saturated or unsaturated hydrocarbons
Substitution: Halogenated or nitrated furan derivatives
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: [5-(But-3-yn-1-yl)furan-2-yl]methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used to design probes for studying biological processes due to its ability to undergo bioorthogonal reactions.
Medicine:
Drug Development: Its unique structure makes it a candidate for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
作用機序
The mechanism of action of [5-(But-3-yn-1-yl)furan-2-yl]methanol depends on its application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan ring and alkyne group can participate in various interactions, including hydrogen bonding, π-π stacking, and covalent bonding, which contribute to its biological activity.
類似化合物との比較
[5-(But-3-yn-1-yl)furan-2-yl]methanal: The aldehyde derivative of the compound.
[5-(But-3-yn-1-yl)furan-2-yl]carboxylic acid: The carboxylic acid derivative.
[5-(But-3-yn-1-yl)furan-2-yl]methylamine: The amine derivative.
Comparison:
Uniqueness: [5-(But-3-yn-1-yl)furan-2-yl]methanol is unique due to the presence of both a hydroxyl group and an alkyne group, which provide distinct reactivity compared to its aldehyde, carboxylic acid, and amine derivatives.
Reactivity: The hydroxyl group allows for further functionalization through reactions such as esterification and etherification, while the alkyne group enables click chemistry reactions, making it a versatile intermediate.
特性
CAS番号 |
61201-88-5 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
(5-but-3-ynylfuran-2-yl)methanol |
InChI |
InChI=1S/C9H10O2/c1-2-3-4-8-5-6-9(7-10)11-8/h1,5-6,10H,3-4,7H2 |
InChIキー |
COBYLHJUQZYACV-UHFFFAOYSA-N |
正規SMILES |
C#CCCC1=CC=C(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


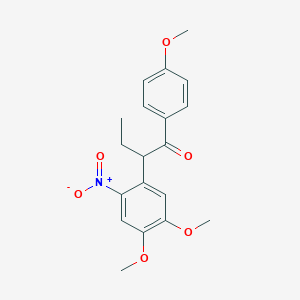
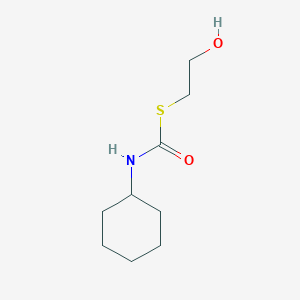
![Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]-](/img/structure/B14583023.png)
![Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14583027.png)
![Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane](/img/structure/B14583035.png)
![1-Aza-4-borabicyclo[2.2.2]octane](/img/structure/B14583038.png)




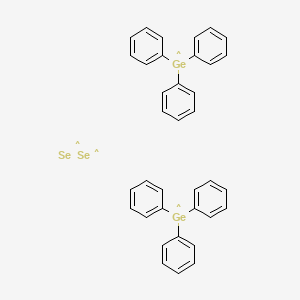
![Pyridine, 1,2-dihydro-1,3,4-trimethyl-2-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14583069.png)
